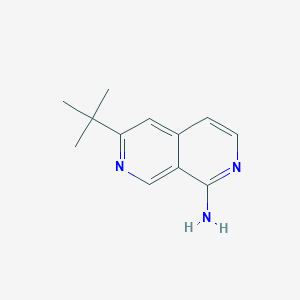

6-Tert-butyl-2,7-naphthyridin-1-amine

Description

General Overview of Naphthyridine Scaffolds in Chemical Research

Naphthyridines are a class of bicyclic heterocyclic aromatic compounds characterized by a molecular structure composed of two fused pyridine (B92270) rings. The arrangement of the two nitrogen atoms within this fused system gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). nih.govrsc.org This structural diversity provides a versatile platform for synthetic chemists to explore a wide range of chemical space.

The naphthyridine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov These scaffolds are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.gov The nitrogen atoms in the rings can act as hydrogen bond acceptors, and the planar aromatic system allows for π-π stacking interactions with biological macromolecules, such as enzymes and nucleic acids.

Table 1: Isomers of Naphthyridine

| Isomer | Structure |

|---|---|

| 1,5-Naphthyridine | |

| 1,6-Naphthyridine (B1220473) | |

| 1,7-Naphthyridine (B1217170) | |

| 1,8-Naphthyridine (B1210474) | |

| 2,6-Naphthyridine | |

| 2,7-Naphthyridine |

Note: Visual representations of chemical structures are not generated in this format.

Historical Context of Naphthyridine Synthesis and Derivatization

The synthesis of naphthyridine derivatives has a rich history, with several classical methods forming the foundation of their preparation. The first synthesis of a naphthyridine was reported by Reissert in 1893. nih.gov Foundational synthetic routes include the Skraup synthesis, which involves the reaction of aminopyridines with glycerol, sulfuric acid, and an oxidizing agent, and the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group.

Over the years, synthetic methodologies have evolved significantly, leading to more efficient and versatile routes to functionalized naphthyridines. Modern approaches often employ multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.org These methods are highly valued for their atom economy and the ability to rapidly generate libraries of diverse compounds for biological screening. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have also become indispensable tools for the derivatization of the naphthyridine core, enabling the introduction of a wide array of substituents.

Rationale for Investigating Substituted 2,7-Naphthyridin-1-amines

The 2,7-naphthyridine isomer has attracted considerable interest due to the biological activities exhibited by its derivatives. Specifically, the 2,7-naphthyridin-1-amine (B1355029) scaffold is a key pharmacophore in a number of compounds with therapeutic potential. Research has shown that compounds bearing this core structure can exhibit a range of biological effects, including anti-inflammatory and analgesic properties. nih.gov Furthermore, some derivatives have been investigated for their potential in treating immune disorders.

The substitution pattern on the naphthyridine ring plays a crucial role in determining the biological activity and physicochemical properties of the molecule. The introduction of substituents allows for the fine-tuning of parameters such as solubility, metabolic stability, and target-binding affinity. The amino group at the 1-position is a key feature, as it can serve as a hydrogen bond donor and a site for further functionalization.

Specific Research Focus and Objectives for 6-Tert-butyl-2,7-Naphthyridin-1-amine

While extensive research on the specific compound this compound is not widely available in public literature, the rationale for its synthesis and investigation can be inferred from established principles of medicinal chemistry. The primary objective for designing and synthesizing this molecule would likely be to explore its potential as a modulator of biological targets where the 2,7-naphthyridin-1-amine scaffold has shown promise.

The incorporation of a tert-butyl group is a common strategy in drug design. The bulky and lipophilic nature of this group can have several effects on a molecule's properties. It can serve as a "hydrophobic anchor," promoting binding to hydrophobic pockets in target proteins. The steric bulk of the tert-butyl group can also influence the conformation of the molecule and may shield it from metabolic degradation, potentially improving its pharmacokinetic profile. The specific placement at the 6-position would be intended to probe the structure-activity relationship of substitutions on this part of the naphthyridine ring.

Therefore, the specific research objectives for this compound would likely include:

Synthesis and Characterization: To develop a synthetic route to the compound and confirm its structure and purity.

Biological Screening: To evaluate its activity against a panel of biological targets, such as protein kinases, which are common targets for naphthyridine-based compounds.

Structure-Activity Relationship (SAR) Studies: To understand how the 6-tert-butyl group influences the biological activity compared to other substituted or unsubstituted 2,7-naphthyridin-1-amines.

Pharmacokinetic Profiling: To assess its metabolic stability and other properties relevant to its potential as a drug candidate.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1119391-28-4 |

| Molecular Formula | C12H15N3 |

| Molecular Weight | 201.27 g/mol |

Data sourced from publicly available chemical supplier information.

Structure

3D Structure

Properties

CAS No. |

1352329-35-1 |

|---|---|

Molecular Formula |

C12H15N3 |

Molecular Weight |

201.27 g/mol |

IUPAC Name |

6-tert-butyl-2,7-naphthyridin-1-amine |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)10-6-8-4-5-14-11(13)9(8)7-15-10/h4-7H,1-3H3,(H2,13,14) |

InChI Key |

SZKBCVLYQWMUEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC=C2C(=C1)C=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Tert Butyl 2,7 Naphthyridin 1 Amine and Its Derivatives

Retrosynthetic Analysis of the 2,7-Naphthyridin-1-amine (B1355029) Core

A retrosynthetic analysis of the 6-Tert-butyl-2,7-naphthyridin-1-amine structure guides the formulation of a viable synthetic plan. The primary disconnection would logically occur at the bonds forming the second pyridine (B92270) ring, leading back to a suitably functionalized pyridine precursor.

The target molecule can be conceptually disassembled by disconnecting the C4a-C8a and N7-C8 bonds of the naphthyridine ring. This approach points towards a cyclization strategy, a common method for constructing bicyclic heteroaromatic systems. This retrosynthetic step suggests that a substituted pyridine bearing a cyano group and an amino or a precursor to an amino group would be a key intermediate. The tert-butyl group is envisioned as being present on this initial pyridine ring.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursor Type |

| This compound | C4a-C8a and N7-C8 bond formation (Cyclization) | Substituted Pyridine |

| C1-NH2 bond formation (Amination) | 1-Halo or 1-Oxo-2,7-naphthyridine derivative |

This analysis highlights two main synthetic challenges: the construction of a pyridine ring with the required substitution pattern (a tert-butyl group and functionalities that can participate in cyclization) and the subsequent annulation of the second pyridine ring, followed by the introduction of the 1-amino group.

Key Precursors and Their Synthesis

Based on the retrosynthetic analysis, the synthesis of this compound hinges on the preparation of specific, highly functionalized pyridine intermediates.

Preparation of 2,7-Naphthyridine (B1199556) Intermediates

The core of the synthesis is the construction of the 2,7-naphthyridine skeleton. A common and effective method for this is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related derivative with a compound containing an activated methylene (B1212753) group.

A potential key precursor for the synthesis of the target molecule is a substituted 2-aminopyridine-3-carbonitrile. For instance, a compound like 2-amino-4-tert-butylpyridine-3-carbonitrile could serve as a versatile starting material. The synthesis of such precursors often involves multi-step sequences starting from simpler pyridine derivatives. General methods for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives have been reported, often involving multicomponent reactions.

Functionalization Strategies for the 1-Amine Group

The introduction of the 1-amino group can be achieved at various stages of the synthesis. One common strategy involves the synthesis of a 2,7-naphthyridin-1(2H)-one intermediate, which can then be converted to the 1-amino derivative. This conversion can be accomplished through a two-step process: chlorination of the naphthyridinone to form a 1-chloro-2,7-naphthyridine (B1590431), followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Introduction of the 6-Tert-butyl Moiety

The tert-butyl group, due to its steric bulk, can influence the reactivity and properties of the final molecule. Its introduction is a critical step in the synthesis. A strategic approach would be to incorporate the tert-butyl group at an early stage, on the initial pyridine ring, to avoid potential steric hindrance in later cyclization or functionalization steps.

The synthesis of tert-butyl substituted pyridines can be achieved through various methods. One approach involves the reaction of a pyridine derivative with a tert-butylating agent, such as tert-butyllithium (B1211817) or tert-butyl Grignard reagent. Another strategy is to start with a precursor that already contains the tert-butyl group and build the pyridine ring around it. A commercially available and potentially valuable starting material is 6-tert-butylpyridine-3-carbonitrile (B1319214). This precursor already contains the necessary tert-butyl group and a cyano group that can be elaborated to form the second ring of the naphthyridine system.

Divergent Synthetic Routes to this compound

With the key precursors in hand, several divergent synthetic routes can be envisioned to assemble the final target molecule.

Cyclization Strategies for the Naphthyridine Ring System

The formation of the second pyridine ring is a pivotal step. A number of cyclization strategies have been developed for the synthesis of the 2,7-naphthyridine ring system. nih.gov

Friedländer-type Annulation: A modified Friedländer annulation is a powerful tool for constructing naphthyridine rings. nih.gov In the context of synthesizing this compound, a plausible route would involve a precursor such as 2-amino-4-tert-butylpyridine-3-carbaldehyde. This aldehyde could be condensed with a reagent providing a two-carbon unit with an amino group precursor, such as cyanoacetamide or a related species, to form the second ring.

Multicomponent Reactions: Modern synthetic chemistry often utilizes multicomponent reactions to build complex molecules in a single step. It is conceivable that a one-pot reaction involving a tert-butylated pyridine derivative, a source for the C1 and N2 atoms, and a reagent to complete the second ring could be developed.

Stepwise Construction: A more traditional, stepwise approach could also be employed. This might involve the functionalization of a 6-tert-butylpyridine-3-carbonitrile precursor at the 2-position to introduce a group that can then be cyclized. For example, introduction of an aminomethyl or a related group at the 2-position could set the stage for an intramolecular cyclization to form the dihydronaphthyridine, which would then be oxidized to the aromatic 2,7-naphthyridine.

A potential synthetic sequence starting from 6-tert-butylpyridine-3-carbonitrile is proposed in the following table:

| Step | Reaction | Intermediate/Product |

| 1 | Functionalization of 6-tert-butylpyridine-3-carbonitrile at the 2-position | 2-(Functionalized methyl)-6-tert-butylpyridine-3-carbonitrile |

| 2 | Intramolecular Cyclization | 6-Tert-butyl-2,7-naphthyridin-1(2H)-one |

| 3 | Chlorination | 1-Chloro-6-tert-butyl-2,7-naphthyridine |

| 4 | Amination | This compound |

This proposed route highlights a logical progression from a readily available starting material to the final, complex target molecule, utilizing established synthetic transformations for the construction and functionalization of the 2,7-naphthyridine core.

Post-Cyclization Functionalization Approaches

Once the fundamental 2,7-naphthyridine skeleton is constructed, post-cyclization functionalization becomes a critical strategy for introducing key substituents, such as the 1-amino group. A common precursor for this transformation is a halogenated naphthyridine, typically a 1-chloro-2,7-naphthyridine derivative. This halogen serves as a versatile handle for nucleophilic aromatic substitution (SNAr) reactions.

One of the most powerful and widely used methods for installing the amine group is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the chlorinated naphthyridine and an amine source. For the synthesis of a primary amine like this compound, an ammonia surrogate or aqueous ammonia can be employed. nih.govresearchgate.net The reaction involves an oxidative addition of the chloro-naphthyridine to a palladium(0) complex, followed by coordination of the amine, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. nih.gov

Another approach involves the Smiles rearrangement, which has been successfully applied in the 2,7-naphthyridine series to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.gov This intramolecular nucleophilic aromatic substitution can be a pathway to aminated derivatives under specific substrate and reaction conditions. Furthermore, functionalization can be achieved by converting pre-existing groups on the ring. For instance, a triflate group, installed from a hydroxyl precursor, can be substituted with various amines or other nucleophiles under palladium catalysis, demonstrating the versatility of post-cyclization strategies. acs.org

Reaction Optimization and Process Intensification

To ensure the viability of synthesizing this compound on a larger scale, rigorous optimization of the reaction conditions is essential. This involves a systematic study of catalysts, solvents, temperature, and other parameters to maximize yield and purity while ensuring process efficiency.

The success of cross-coupling reactions, particularly the Buchwald-Hartwig amination, is highly dependent on the choice of the catalytic system. The system comprises a palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and a specialized phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

Biaryl phosphine ligands, such as JohnPhos, DavePhos, and the more recent KPhos, have proven to be exceptionally effective for C-N bond formation. nih.govnih.govorganic-chemistry.org These ligands possess the necessary steric bulk and electron-donating properties to promote the formation of highly reactive, monoligated palladium complexes that readily undergo oxidative addition with aryl chlorides. researchgate.net The specific choice of ligand can dramatically influence reaction rates, catalyst loadings, and the suppression of side reactions like hydrodehalogenation or the formation of diarylamines. nih.gov For example, the development of the KPhos ligand, which features a bipyrazole backbone, has enabled the efficient amination of heteroaryl chlorides with aqueous ammonia, a particularly challenging yet desirable transformation. organic-chemistry.org

| Catalyst System Component | Role/Effect | Example Ligands |

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd2(dba)3, Pd(OAc)2 |

| Phosphine Ligand | Stabilizes Pd, promotes oxidative addition and reductive elimination | JohnPhos, DavePhos, KPhos |

| Base | Activates the amine nucleophile and neutralizes the generated acid | Cs2CO3, K3PO4, NaOH |

The choice of solvent and reaction temperature are critical parameters that can significantly impact reaction outcomes. High-boiling point, aprotic polar solvents such as dioxane, toluene, or N,N-dimethylformamide (DMF) are commonly used for palladium-catalyzed aminations. These solvents effectively dissolve the reactants and maintain the stability of the catalytic species at the elevated temperatures often required for the reaction to proceed efficiently.

Temperature control is vital; while higher temperatures (typically 80-110 °C) can increase the reaction rate, they can also lead to catalyst decomposition or the formation of unwanted byproducts. nih.gov Therefore, a careful balance must be struck. Recent advancements have focused on developing catalytic systems that operate under milder conditions. For instance, highly active ligand systems can enable reactions to proceed at lower temperatures, which is beneficial for substrates with sensitive functional groups. researchgate.net In some specialized cases, solvent-free conditions using ionic liquids or deep eutectic solvents have been explored as greener alternatives. nih.govnih.gov

Maximizing the yield and ensuring the high purity of the final product are the ultimate goals of reaction optimization. Several factors contribute to achieving this. Low catalyst loadings (often in the range of 0.5-2 mol %) are desirable to minimize cost and residual metal contamination, which is particularly important in pharmaceutical synthesis. nih.gov The choice of base is also crucial; bases like cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4) are frequently used and can significantly affect the reaction's efficiency.

To enhance purity, minimizing side reactions is key. In the context of amination with ammonia, a primary side product can be the diarylamine, formed by the reaction of the desired product with another molecule of the starting chloro-naphthyridine. Highly selective ligands, such as KPhos, have been specifically designed to suppress this diarylation, leading to a cleaner reaction profile and simplifying purification. nih.gov Following the reaction, standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, are typically employed to isolate the pure this compound.

Green Chemistry Principles in the Synthesis of Naphthyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve sustainability. This involves designing processes that maximize the incorporation of starting materials into the final product and minimize waste generation. primescholars.com

Atom Economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. primescholars.com

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

Reactions with high atom economy, such as addition and rearrangement reactions, are considered "greener" because they generate fewer byproducts. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are particularly advantageous in this regard and have been applied to the synthesis of various naphthyridine scaffolds. rsc.orgrsc.org While substitution reactions like the Buchwald-Hartwig amination are not perfectly atom-economical due to the formation of salt byproducts, their high yields and selectivity make them indispensable tools.

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated by a process. It is defined as the total mass of waste produced divided by the mass of the desired product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-Factor is zero. This metric accounts for all waste streams, including solvent losses, reaction byproducts, and materials used in workup and purification. By optimizing reactions to use less solvent, employ catalytic rather than stoichiometric reagents, and achieve high yields, the E-Factor for the synthesis of this compound can be significantly reduced, aligning the process with the principles of sustainable chemistry. rsc.orgworktribe.com

Sustainable Reagent and Solvent Selection

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds. The selection of sustainable reagents and solvents is crucial in minimizing the environmental impact of chemical processes. For the synthesis of 2,7-naphthyridine derivatives, a notable approach involves the use of water as a solvent in multicomponent reactions.

An environmentally benign protocol has been developed for the synthesis of benzo[c]pyrazolo frontiersin.orgnih.govnaphthyridine derivatives through a regioselective multi-component "on-water" reaction. nih.gov This method involves the reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) in water, which proceeds through a cascade of Knoevenagel condensation, Michael addition, hydrolysis, cyclization, decarboxylation, and aromatization to afford the target naphthyridines in good to excellent yields. nih.gov The use of water as a solvent is advantageous due to its non-toxic, non-flammable, and readily available nature. nih.gov This approach highlights the potential for developing similar aqueous-based syntheses for this compound, potentially starting from appropriately substituted pyridine or benzene (B151609) precursors.

The key features of this sustainable approach are summarized in the table below:

| Feature | Description | Reference |

| Solvent | Water | nih.gov |

| Reaction Type | One-pot, multi-component | nih.gov |

| Key Steps | Knoevenagel condensation, Michael addition, cyclization, aromatization | nih.gov |

| Advantages | Environmentally benign, short reaction times, reduced waste, transition metal-free | nih.gov |

While this specific example does not produce this compound, the principles of using water as a solvent and employing one-pot, multicomponent strategies are directly applicable to the development of greener synthetic routes for this target molecule and its derivatives.

Photochemical and Electrochemical Approaches

Photochemical and electrochemical methods offer powerful alternatives to traditional synthetic techniques, often providing milder reaction conditions and unique reactivity. These approaches are increasingly being explored for the synthesis of N-heterocycles.

Electrochemical Synthesis:

Electrochemistry has emerged as a sustainable and mild tool for the construction of N-heterocyclic rings. thieme-connect.com Organic electrosynthesis utilizes electricity to activate substrates, offering a clean way to generate reactive intermediates without the need for stoichiometric chemical oxidants or reductants. frontiersin.orgnih.gov Intramolecular electrochemical C-H amination is a particularly relevant strategy for the synthesis of N-heterocycles under metal-free conditions. frontiersin.orgunl.edu This approach can be envisioned for the final ring-closing step in the synthesis of a 2,7-naphthyridine core.

The general principle involves the generation of a nitrogen-centered radical or a related reactive species from a suitable precursor, which then undergoes intramolecular cyclization onto a C-H bond of an adjacent aromatic or heteroaromatic ring. The key advantages of electrochemical methods in N-heterocycle synthesis are outlined below:

| Advantage | Description | Reference |

| Mild Conditions | Reactions are often carried out at room temperature and ambient pressure. | thieme-connect.com |

| Sustainability | Uses clean electricity as a redox agent, avoiding hazardous chemical oxidants/reductants. | frontiersin.orgunl.edu |

| Atom Economy | Can lead to high atom economy by minimizing the use of activating groups. | frontiersin.org |

| Metal-Free | Avoids contamination of the product with residual metal catalysts. | unl.edu |

While a specific electrochemical synthesis of this compound has not been reported, the established principles of electrochemical C-H amination and cyclization provide a clear roadmap for the development of such a synthetic route. frontiersin.orgthieme-connect.comnih.govunl.eduresearchgate.net

Photochemical Synthesis:

Photoredox catalysis is another modern synthetic strategy that utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. This methodology could be applied to the synthesis of 2,7-naphthyridine derivatives through various bond-forming reactions. For instance, photoredox-catalyzed cross-coupling reactions could be employed to introduce the tert-butyl group or the amine functionality onto a pre-formed naphthyridine scaffold. Furthermore, photochemical cyclization reactions of appropriately designed precursors could provide a direct route to the 2,7-naphthyridine ring system. While specific examples for the target molecule are not available, the broader field of photochemistry in the synthesis of N-heterocycles is rapidly expanding. nih.gov

Synthesis of Isotopic Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use in metabolic and pharmacokinetic studies. moravek.comwikipedia.org The synthesis of isotopically labeled this compound, for example with deuterium (B1214612) (²H or D) or carbon-14 (B1195169) (¹⁴C), would be crucial for understanding its formation and biological fate.

Deuterium Labeling:

Deuterium-labeled compounds can be used to probe reaction mechanisms by investigating kinetic isotope effects. clearsynth.com A common method for introducing deuterium is through hydrogen-deuterium exchange. For instance, a straightforward method for the deuteration of 3-fluoro-4-aminopyridine has been reported, which involves microwave irradiation in the presence of deuterium oxide (D₂O) and, for specific positions, deuterium chloride (DCl). nih.gov This approach, which leverages the acidity of specific C-H bonds, could be adapted for the regioselective deuteration of the this compound ring system.

A hypothetical deuteration strategy for this compound based on analogous methods is presented below:

| Labeling Position | Proposed Method | Reagents | Reference (Analogous) |

| Aromatic C-H | Hydrogen-Deuterium Exchange | D₂O, DCl (acid-mediated) or D₂O (neutral) with microwave irradiation | nih.gov |

| Amine N-H | Simple Exchange | D₂O or MeOD | nih.gov |

Carbon-14 Labeling:

Carbon-14 is the preferred radioisotope for many biological studies due to its long half-life and the fact that its incorporation does not alter the chemical properties of the molecule. moravek.comselcia.com The synthesis of ¹⁴C-labeled compounds is often challenging and is best achieved through a late-stage introduction of the ¹⁴C label to maximize efficiency and minimize radioactive waste. nih.govopenmedscience.comopenmedscience.com

Advanced Structural and Conformational Studies of 6 Tert Butyl 2,7 Naphthyridin 1 Amine

Spectroscopic Elucidation for Mechanistic and Conformational Insights

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the compound's stereochemistry.

For 6-Tert-butyl-2,7-naphthyridin-1-amine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core, the protons of the amino group, and the highly shielded protons of the tert-butyl group. The tert-butyl group should present as a sharp singlet, integrating to nine protons, typically in the upfield region of the spectrum (around 1.3-1.5 ppm) due to the electron-donating nature of the alkyl group. The protons of the amino group would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration. The aromatic protons would appear as doublets and triplets in the downfield region (typically 7.0-9.0 ppm), with their coupling constants providing information about their relative positions on the naphthyridine ring system.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The tert-butyl group will have two distinct signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The carbons of the naphthyridine ring will resonate in the aromatic region (typically 110-160 ppm), with their exact chemical shifts influenced by the positions of the nitrogen atoms and the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 (s, 9H) | ~30 (methyls), ~35 (quaternary) |

| NH₂ | Variable (broad s, 2H) | - |

| Aromatic CHs | 7.0 - 8.5 (multiplets) | 110 - 150 |

| Aromatic C-NH₂ | - | ~155 |

| Aromatic C-tert-butyl | - | ~160 |

| Aromatic C (other) | - | 115 - 145 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the naphthyridine ring are expected in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amino group would likely be found around 1600 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring system and the C-C skeletal vibrations of the tert-butyl group would be expected to show strong signals in the Raman spectrum. Analysis of the N-H stretching region in various states (e.g., solid vs. dilute solution) can provide insights into the presence and strength of intermolecular hydrogen bonding.

Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amino (N-H) | Bending | ~1600 | Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Strong |

| Aliphatic (C-H) | Stretch | 2850 - 2970 | Strong |

| Naphthyridine Ring | C=C and C=N Stretch | 1400 - 1650 | Strong |

| tert-Butyl | C-C Skeletal Vibrations | 1200 - 1250 | Medium |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₅N₃), the calculated exact mass of the molecular ion [M+H]⁺ would be a key piece of data for its identification.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for this molecule would likely involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Subsequent fragmentation could involve the loss of isobutylene. The stability of the naphthyridine ring suggests that it would remain intact during the initial fragmentation steps.

Interactive Data Table: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated Exact Mass | Description |

| [M]⁺˙ | C₁₂H₁₅N₃ | 201.1266 | Molecular Ion |

| [M+H]⁺ | C₁₂H₁₆N₃ | 202.1344 | Protonated Molecular Ion |

| [M-CH₃]⁺ | C₁₁H₁₂N₃ | 186.1031 | Loss of a methyl radical |

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions.

To date, a publicly available crystal structure for this compound has not been reported in crystallographic databases. The determination of its crystal structure would provide definitive proof of its molecular geometry in the solid state.

The study of polymorphism, which is the ability of a compound to exist in more than one crystalline form, is critical in pharmaceutical and materials science. Different polymorphs can have significantly different physical properties, such as solubility, melting point, and stability. A comprehensive polymorphic screen of this compound would be necessary to identify and characterize all possible crystalline forms.

Should a crystal structure be determined, the analysis of intermolecular interactions would be of great interest. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding would be a dominant interaction in the solid-state packing of this compound. These hydrogen bonds could lead to the formation of various supramolecular synthons, such as dimers or extended chains.

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a common strategy to modify the physicochemical properties of a compound. Given the hydrogen bonding capabilities of this compound, it would be a prime candidate for co-crystal formation with various co-formers, such as carboxylic acids or other hydrogen bond donors/acceptors. The crystallographic analysis of such co-crystals would reveal the specific intermolecular interactions responsible for their formation and stability.

Conformational Analysis in the Crystalline State

In the crystalline state, the conformation of this compound is expected to be primarily governed by the need to minimize steric hindrance in a tightly packed lattice. While a specific crystal structure for this exact compound is not publicly available, analysis of related structures, such as tert-butyl substituted naphthalenes and other heterocyclic systems, provides valuable insights.

The voluminous tert-butyl group, with its sp³ hybridized central carbon, will likely influence the planarity of the naphthyridine ring system. In similar structures, bulky substituents can cause slight deviations from ideal planarity to alleviate steric strain. The primary amine group (-NH2) at the 1-position is a strong hydrogen bond donor, and the nitrogen atoms within the naphthyridine rings can act as hydrogen bond acceptors. It is highly probable that intermolecular hydrogen bonding would be a defining feature of the crystal packing, potentially forming dimers or extended chain-like motifs.

The orientation of the tert-butyl group relative to the naphthyridine plane is a key conformational parameter. It is anticipated that the C-C bonds of the tert-butyl group will adopt a staggered conformation relative to the aromatic ring to minimize steric repulsion. The precise dihedral angles would be determined by a delicate balance between intramolecular steric hindrance and the energetic advantages of favorable intermolecular packing and hydrogen bonding within the crystal lattice.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical) This table is predictive and based on data from analogous structures.

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric packing. |

| C(6)-C(tert-butyl) Bond Length | ~1.54 Å | Typical for a C(sp²)-C(sp³) single bond. |

| N(1)-H Bond Lengths | ~0.86 - 0.90 Å | Standard for primary amines in crystal structures. |

| Intermolecular H-Bonds (N-H···N) | ~2.9 - 3.2 Å | Expected range for amine-heterocycle hydrogen bonding. |

Solution-State Conformation and Dynamic Behavior

In solution, the molecule possesses greater conformational freedom compared to the solid state. The dynamic behavior, particularly the rotation of the tert-butyl group, becomes a significant aspect of its structural description.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for quantifying the energy barriers associated with conformational exchange processes, such as bond rotations. unibas.it For this compound, DNMR would be instrumental in determining the rotational barrier of the tert-butyl group around the C(6)-C(tert-butyl) bond.

At ambient temperatures, the rotation of the tert-butyl group is typically fast on the NMR timescale, resulting in a single, sharp singlet for the nine equivalent protons of the three methyl groups. nih.gov As the temperature is lowered, the rate of rotation decreases. If the rotational barrier is sufficiently high, the rotation can be "frozen out" on the NMR timescale. This would lead to decoalescence of the singlet into multiple signals, representing the chemically non-equivalent methyl groups in the slowed rotational state.

The energy barrier (ΔG‡) for this rotation can be calculated using the Eyring equation by determining the coalescence temperature (Tc) and the frequency difference (Δν) between the resolved signals at low temperature. mst.edu In analogous systems, such as o-tert-butyl anilides, the rotational barriers around Ar-N bonds have been measured, and similar principles apply to the Ar-C(tert-butyl) rotation. The barrier to rotation is influenced by steric hindrance from the adjacent protons and the electronic character of the naphthyridine ring. For tert-butyl groups attached to aromatic systems, these barriers are typically in the range of 6-15 kcal/mol.

Table 2: Hypothetical Dynamic NMR Data for Tert-Butyl Rotation This table presents expected values for a DNMR experiment.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Spectrometer Frequency | 500 MHz | A common high-field NMR frequency. |

| Solvent | CD₂Cl₂ or Toluene-d₈ | Suitable for low-temperature studies. |

| Coalescence Temperature (Tc) | ~220 K (-53 °C) | The temperature at which the separate methyl signals merge. |

| Δν (at low temp) | ~50 Hz | Frequency separation between methyl signals below Tc. |

| Calculated Rotational Barrier (ΔG‡) | ~10.5 kcal/mol | Energy required to overcome steric hindrance during rotation. |

The molecule this compound is achiral and therefore will not exhibit a circular dichroism (CD) spectrum on its own. However, CD spectroscopy can be a valuable tool for studying its interaction with chiral molecules. nih.gov If this compound forms a host-guest complex with a chiral molecule (e.g., a chiral amine, alcohol, or acid), chirality can be induced in the achiral naphthyridine chromophore. nih.gov

This phenomenon, known as induced circular dichroism (ICD), arises from the formation of a diastereomeric complex where the chromophore of the naphthyridine is held in a specific, non-symmetric orientation relative to the chiral guest. The resulting CD spectrum provides information about the stereochemistry of the binding interaction and the conformation of the complex. nih.govutexas.edu

For example, complexation with a chiral guest could lead to a slight twisting of the naphthyridine ring system or a preferential orientation of the amine group, creating a chiral perturbation of the electronic transitions. The sign and intensity of the Cotton effects in the ICD spectrum could then be correlated with the absolute configuration of the chiral guest, providing a method for stereochemical analysis. utexas.edu While no specific studies on this compound exist, the general principle is widely applied in supramolecular chemistry to probe chiral recognition events. nih.gov

Computational and Theoretical Investigations into 6 Tert Butyl 2,7 Naphthyridin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of a molecule. These calculations can predict geometric parameters, energy landscapes, and the distribution of electrons, which collectively determine the molecule's reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-Tert-butyl-2,7-naphthyridin-1-amine, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would predict the bond lengths, bond angles, and dihedral angles of the ground state geometry.

The bulky tert-butyl group at the 6-position is expected to influence the planarity of the naphthyridine ring system to a minor extent, while the amino group at the 1-position will have specific bond lengths and angles with the aromatic ring. The energy landscape can be explored by calculating the energies of various conformers, for instance, those arising from the rotation of the tert-butyl group or the orientation of the amino group protons. Transition states connecting these conformers can also be located, providing insights into the energy barriers for conformational changes.

Table 1: Predicted Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

| C1-N2 Bond Length | ~1.35 Å |

| C6-C(tert-butyl) Bond Length | ~1.54 Å |

| C1-N(amino) Bond Length | ~1.38 Å |

| N2-C3-C4 Angle | ~118° |

| C5-C6-C(tert-butyl) Angle | ~122° |

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthyridine ring, reflecting its electron-donating character. The LUMO, conversely, is likely to be distributed over the electron-deficient regions of the naphthyridine ring system. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com The presence of the electron-donating amino group and the electron-donating (by hyperconjugation) tert-butyl group would be predicted to raise the HOMO energy and slightly affect the LUMO energy, likely resulting in a smaller energy gap compared to the unsubstituted 2,7-naphthyridine (B1199556).

Table 2: Predicted Frontier Orbital Energies for this compound (Hypothetical DFT Data)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. libretexts.orgdeeporigin.com It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. libretexts.org

For this compound, the ESP map would likely show a region of significant negative potential around the nitrogen atoms of the naphthyridine ring and the nitrogen of the amino group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for protonation or interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential, making them potential hydrogen bond donors. The tert-butyl group, being largely nonpolar, would have a relatively neutral potential surface.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as a solvent.

Force Field Development and Validation for Naphthyridine Systems

Molecular dynamics simulations rely on a set of mathematical functions and parameters known as a force field to describe the potential energy of a system of atoms. scirp.org For novel molecules like this compound, a specific and validated force field is crucial for accurate simulations. The development of such a force field would involve deriving parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

These parameters are typically derived from high-level quantum mechanical calculations and validated against experimental data where available. For the naphthyridine core, existing force fields for aromatic nitrogen heterocycles could be adapted. Specific parameters for the tert-butyl and amino substituents would also need to be carefully parameterized to accurately reflect their interactions and conformational preferences.

Conformational Ensemble Generation

Once a reliable force field is established, MD simulations can be performed to generate a conformational ensemble of this compound. This involves simulating the molecule's motion over a period of time, allowing it to explore different spatial arrangements. The simulation would reveal the preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a specific solvent).

Of particular interest would be the rotational dynamics of the tert-butyl group and the inversion or rotation of the amino group. The simulation would provide information on the relative populations of different conformers and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation, the effect of the solvent on the conformational preferences and dynamics of the molecule can be investigated, providing a more realistic picture of its behavior in solution.

Solvation Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Computational methods, particularly those employing continuum solvation models or explicit solvent molecules in molecular dynamics simulations, are pivotal in predicting these effects. For amino-aza-aromatic compounds like this compound, the interplay between the amino group, the nitrogen atoms in the naphthyridine core, and the bulky tert-butyl group with solvent molecules is of particular interest.

Theoretical studies on similar molecules, such as substituted pyridines and amino acid analogs, highlight the complexities in accurately calculating solvation free energies. researchgate.netnih.gov The Polarizable Continuum Model (PCM) is a popular implicit solvation model, though its accuracy can be challenging for certain substituted heterocycles. researchgate.net For instance, while the experimental solvation energy of pyridine (B92270) is well-reproduced using methods like B3LYP/6-311G(d,p), calculations for dimethylpyridines can yield erroneous positive values, suggesting difficulties in accounting for non-electrostatic contributions like cavitation energy. researchgate.net More advanced models like SM8 or the inclusion of diffuse functions in the basis set (e.g., 6-31+G**) can provide results closer to experimental values for related compounds. researchgate.net

The solvation of amino-containing compounds is also a subject of detailed computational investigation. Studies on small amides and amines using free energy perturbation simulations have shown that successive N-methylation can lead to less favorable solvation, a trend that is not always in agreement with experimental data, underscoring the need for sophisticated potential models, including many-body polarizable potentials, to capture the nuanced effects of solvation. For this compound, the solvation of the amino group and the nitrogen atoms of the naphthyridine ring would be a key determinant of its conformational preferences and reactivity in different solvents.

Table 1: Illustrative Solvation Free Energy Calculations for Related Aromatic Nitrogen Compounds

| Compound | Computational Method | Calculated Solvation Free Energy (kcal/mol) | Experimental Solvation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Pyridine | B3LYP/6-311G(d,p) with PCM | -4.7 | -4.7 | researchgate.net |

| 2,6-Dimethylpyridine | B3LYP/6-311G(d,p) with PCM | Erroneous positive values | ~ -4.0 | researchgate.net |

| Ammonia (B1221849) (NH3) | Explicit Solvent (TIP3P) FEP | -4.4 | -4.2 | |

| Methylamine (NH2CH3) | Explicit Solvent (TIP3P) FEP | -4.1 | -4.5 |

Theoretical Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic molecules. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed.

The synthesis of 1-amino-2,7-naphthyridine derivatives can involve several key transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. DFT calculations can provide valuable insights into the feasibility of these reactions by determining their activation energies. For example, in the synthesis of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, DFT calculations were employed to study the reaction mechanism. ias.ac.inias.ac.in These studies can identify the rate-determining step and rationalize the observed product distribution.

While a specific energy profile for the synthesis of this compound is not available, analogous DFT studies on the cycloaddition reactions for the formation of naphthyridine cores reveal the complexity of these transformations. For instance, the [8+2] cycloadditions of dienylfurans with dienophiles have been studied using DFT, showing multiple possible pathways with varying activation free energies. pku.edu.cn Such calculations are crucial for understanding and optimizing synthetic routes.

In the functionalization of the 2,7-naphthyridine scaffold, predicting the site of reaction (regioselectivity) is critical. Computational models can predict the most likely position for electrophilic or nucleophilic attack by analyzing the electronic properties of the molecule, such as atomic charges, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps.

Machine learning models are also emerging as powerful tools for predicting regioselectivity in C-H functionalization reactions. nih.govmit.edu These models are trained on large datasets of known reactions and can learn to identify the structural and electronic features that govern reactivity at different positions on a complex molecule. For a molecule like this compound, with multiple potential reaction sites, such predictive models could be invaluable in designing synthetic strategies.

In Silico Ligand-Target Interactions

The 2,7-naphthyridine scaffold is present in a number of biologically active molecules, often acting as an inhibitor of protein kinases. In silico methods are instrumental in understanding how these molecules interact with their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity. Numerous studies have employed molecular docking to investigate the interactions of naphthyridine derivatives with various protein targets.

For example, docking studies of 1,8-naphthyridine (B1210474) derivatives with the anticancer target PDK-1 have been performed, revealing key hydrogen bonding interactions and providing insights into structure-activity relationships. malayajournal.org In one study, a naphthyridine derivative showed a Glide score of -8.13 kcal/mol, which was comparable to the co-crystallized ligand. malayajournal.org Similarly, 1,7-naphthyridine (B1217170) analogues have been docked into the PIP4K2A receptor, with the best compounds showing high binding affinities and interactions mediated by hydrogen bonds and pi-pi stacking. nih.gov Docking of 1,6-naphthyridine (B1220473) derivatives as Spleen Tyrosine Kinase (Syk) inhibitors has also been explored, highlighting the importance of conserved water molecules in the active site for proper ligand binding. sci-hub.senih.gov

Table 2: Representative Molecular Docking Scores for Naphthyridine Derivatives Against Kinase Targets

| Naphthyridine Derivative | Protein Target | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridin-2-one analog | PDK-1 | -8.13 (Glide Score) | H-bonding with Ala160, Ser160, Thr222 | malayajournal.org |

| 1,7-Naphthyridine analog | PIP4K2A | High Binding Affinity (score not specified) | H-bonding, pi-pi stacking, pi-cation | nih.gov |

| 1,6-Naphthyridine analog | Syk | Not specified | Interaction with conserved water molecules | sci-hub.senih.gov |

| 1,8-Naphthyridine-carboxamide | Human A2A Receptor | -8.562 | Not specified | nih.gov |

While molecular docking provides a rapid assessment of binding, more rigorous methods are needed for accurate prediction of binding affinities. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) offer more quantitative predictions of binding free energy.

MM/GBSA calculations have been used to estimate the binding energy of 1,8-naphthyridine derivatives to the human A2A receptor, with one compound showing a binding energy of -64.13 kcal/mol. nih.gov FEP is a more computationally intensive but often more accurate method for calculating the relative binding free energies of a series of related ligands. nih.govresearchgate.net FEP has been successfully used to guide the optimization of lead compounds in drug discovery projects. nih.govresearchgate.net For a series of inhibitors, FEP can predict changes in binding affinity upon modification of the chemical structure with a mean absolute deviation from experimental values of less than 2 kcal/mol in favorable cases. researchgate.net These methods could be applied to this compound and its analogs to predict their binding affinities to various targets and guide the design of more potent compounds.

Structure Activity Relationship Sar Studies and Ligand Design Principles Centered on the 2,7 Naphthyridine Core

Systematic Modification of the Naphthyridine Scaffold

The biological profile of naphthyridine derivatives can be significantly altered by modifying the core structure. Key strategies in ligand design involve exploring the impact of the nitrogen atoms' positions and the introduction of various substituents onto the aromatic rings.

Introduction of Diverse Substituents on the Aromatic Rings

The introduction of various substituents at different positions on the 2,7-naphthyridine (B1199556) aromatic rings is a fundamental strategy for optimizing potency, selectivity, and pharmacokinetic properties. The nature and position of these substituents can dramatically influence the molecule's interaction with its biological target.

In one study on naphthyridine derivatives, substitutions at the C-5, C-6, and C-7 positions were explored to gauge their impact on cytotoxic activity. nih.govkjpp.net The findings indicated that methyl-substituted compounds at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position. nih.govkjpp.net Specifically, a compound featuring both a methyl group at C-7 and a naphthyl ring at C-2 displayed the most potent activity against three human cancer cell lines. nih.govkjpp.net Conversely, compounds with no substituents at these positions or with two methyl groups at both C-5 and C-7 showed significantly reduced activity. nih.govkjpp.net

Further modifications on other naphthyridine scaffolds provide additional insights. For 1,8-naphthyridine-3-carboxylic acid derivatives, a well-known class of antibacterial agents, the substituent at the N-1 position and the group at the C-7 position are critical for activity. A 2-thiazolyl group at N-1 was found to be optimal for antitumor activity. acs.org At the C-7 position, aminopyrrolidine derivatives were more effective than other amine or thioether substituents. acs.org The data below summarizes the structure-activity relationships for a series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids against P388 leukemia cells.

| Compound | C-7 Substituent | IC50 (µg/mL) |

|---|---|---|

| 43a | 3-aminopyrrolidin-1-yl | 0.086 |

| 43d | (3S)-3-amino-3-methylpyrrolidin-1-yl | 0.088 |

| 43f | 3-amino-3-methylpyrrolidin-1-yl | 0.049 |

| 43j | trans-3-amino-4-methoxypyrrolidin-1-yl | 0.049 |

| 43k | 3-(ethylamino)pyrrolidin-1-yl | 0.20 |

These examples underscore the principle that the biological activity of the naphthyridine core is highly sensitive to the pattern of substitution on its aromatic rings.

Role of the 6-Tert-butyl Group in Modulating Ligand-Target Recognition

The incorporation of a tert-butyl group at the 6-position of the 2,7-naphthyridin-1-amine (B1355029) core is a deliberate design choice intended to modulate ligand-target recognition through a combination of steric, electronic, and hydrophobic effects. This bulky aliphatic substituent can profoundly influence a molecule's conformation, binding affinity, and specificity. researchgate.netchemrxiv.org

Steric Contributions to Specificity

Steric effects, arising from the spatial arrangement of atoms, are a primary consequence of introducing a bulky substituent like a tert-butyl group. wikipedia.org This group occupies a significant volume, which can influence the ligand's interaction with its biological target in several ways.

Firstly, the steric bulk can act as a "conformational lock," restricting the rotation of nearby bonds and favoring a specific orientation of the molecule. This pre-organization can reduce the entropic penalty upon binding to a receptor, potentially increasing affinity. Secondly, steric hindrance can prevent the molecule from binding to off-target receptors that have smaller binding pockets, thereby enhancing selectivity. wikipedia.org The sheer size of the tert-butyl group can create unfavorable steric clashes in binding sites that cannot accommodate its bulk, effectively steering the ligand towards its intended target. researchgate.net This principle is often exploited in drug design to control selectivity and slow unwanted side-reactions. wikipedia.org

Electronic Effects on Reactivity and Binding Affinity

While primarily known for its steric bulk, the tert-butyl group also exerts electronic effects that can influence a molecule's reactivity and binding affinity. As an alkyl group, it is an electron-donating group through induction and hyperconjugation. ijisrt.com This electron-donating nature can increase the electron density of the aromatic ring system to which it is attached.

In the context of the 2,7-naphthyridine core, the introduction of a tert-butyl group can modulate the electronic properties of the heterocyclic system. For example, studies on other nitrogen-containing polycyclic aromatic hydrocarbons have shown that the insertion of tert-butyl groups can raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Such a change in orbital energies can affect the molecule's redox properties and its ability to participate in charge-transfer interactions with a biological target. The electron-donating effect can also influence the basicity of the nitrogen atoms in the naphthyridine rings and the amino group at position 1, which could be critical for forming hydrogen bonds or ionic interactions within a binding site.

Hydrophobic Interactions and Receptor Binding

The tert-butyl group is highly lipophilic, making it a strong contributor to hydrophobic interactions. The hydrophobic effect, which drives nonpolar molecules or parts of molecules to associate in an aqueous environment, is a major driving force in protein folding and ligand-protein binding. nih.govresearchgate.net

When a ligand binds to a protein, the burial of nonpolar surfaces, such as a tert-butyl group, into a complementary hydrophobic pocket on the protein surface is energetically favorable. nih.govrsc.org This interaction releases ordered water molecules from both the ligand's surface and the protein's binding pocket, leading to a favorable increase in entropy. The strength of this hydrophobic contribution to binding affinity is significant. Studies have shown that introducing short-chain alkyl substituents, including tert-butyl groups, can augment the potency of a compound by fostering favorable engagement with hydrophobic micro-environments within the target's binding pocket. acs.org For instance, in one study, a tert-butyl-substituted compound was identified as a high-potency lead due to its superior activity profile, which was attributed to a combination of electronic, steric, and hydrophobic factors. acs.org The tert-butyl group's ability to engage in van der Waals forces and hydrophobic interactions within a nonpolar cavity of a receptor is a key principle in designing high-affinity ligands.

Importance of the 1-Amine Functionality

The primary amine group at the C-1 position of the 2,7-naphthyridine scaffold is a critical determinant of the molecule's interaction with biological targets. Its significance stems from its hydrogen bonding capabilities, reactivity, and conformational properties.

Hydrogen Bonding Capacity and Protonation State in Biological Contexts

The 1-amine group, possessing both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the lone pair of electrons on the nitrogen atom), plays a pivotal role in molecular recognition. This functionality allows for the formation of specific hydrogen bonds with amino acid residues within a biological target, such as a protein's active site. For instance, studies on related naphthyridine derivatives have shown that hydrogen bond interactions are crucial for their inhibitory activity. nih.gov The crystal structure of similar amino-naphthyridine compounds reveals the formation of intermolecular hydrogen bonds, such as N—H⋯N and N—H⋯O, which create stable, networked structures. nih.gov

The protonation state of the 1-amine group is highly dependent on the physiological pH. The pKa of the conjugate acid of the amine determines the ratio of the protonated (cationic) to the neutral form. The heterocyclic nitrogen atoms within the 2,7-naphthyridine ring also influence the electronic environment and can be protonated. mdpi.com The site of protonation can significantly affect the molecule's conformation and binding properties. For example, in studies of 2-amino-1,8-naphthyridine dimers, the N1 position was found to be the energetically more favorable site of protonation compared to the N8 position. nih.gov This protonation is crucial for electrostatic interactions with negatively charged residues in a binding pocket, further anchoring the ligand.

Nucleophilic Reactivity and Derivatization Potential for Probe Development

The nitrogen atom of the 1-amine group is nucleophilic, making it a reactive handle for chemical modification and derivatization. This reactivity is fundamental for creating libraries of analogs for SAR studies and for developing molecular probes. The amine can undergo various reactions, including acylation, alkylation, and arylation, allowing for the systematic exploration of the chemical space around the 2,7-naphthyridine core.

This derivatization potential is particularly valuable for the development of fluorescent probes. Researchers have designed amine-reactive probes based on naphthyridine frameworks. nih.gov For example, a probe can be designed where the 2,7-naphthyridine core acts as a fluorophore. The nucleophilic attack by a primary amine on an activated site of the probe leads to a change in its photophysical properties, such as a "turn-on" fluorescence response. nih.gov This strategy has been successfully applied to detect primary amines and label proteins in biological systems, highlighting the utility of the amine functionality in creating sophisticated tools for chemical biology. nih.gov The nucleophilic aromatic substitution (SNAr) is another key reaction, where the amine group can be introduced onto a naphthyridine ring by displacing a suitable leaving group, such as a halogen. mdpi.com

Conformational Flexibility of the Amine Group

The 1-amine group exhibits rotational freedom around the C1-N bond. This conformational flexibility allows the N-H bonds to orient themselves optimally to form hydrogen bonds with a target receptor. While the naphthyridine core is a rigid, planar structure, the amine group's ability to rotate can be crucial for achieving a low-energy binding conformation.

Conformational analysis of related amino-naphthyridine structures has shown that they can adopt various conformations in solution, such as stacked and unstacked forms in the case of dimers. nih.gov The presence of bulky substituents, like the tert-butyl group at the C-6 position, can influence the preferred conformation of the entire molecule, including the orientation of the 1-amine group, through steric effects. nih.gov Understanding this flexibility is essential for computational modeling and the rational design of ligands with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridine Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For naphthyridine derivatives, QSAR studies provide valuable insights for designing new, more potent molecules. tbzmed.ac.irnih.gov

Descriptor Selection and Calculation

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov The selection process is critical, as the chosen descriptors must capture the structural variations responsible for the observed differences in biological activity. nih.govnih.gov For naphthyridine derivatives, a variety of descriptors are commonly employed.

Interactive Table 1: Common Molecular Descriptors in QSAR Studies of Naphthyridine Derivatives

| Descriptor Type | Examples | Description | Relevance to Naphthyridine SAR |

| Topological | Wiener index, Connectivity indices | Describe the atomic connectivity and branching of a molecule. scribd.com | Encodes information about the size and shape of the naphthyridine scaffold and its substituents. |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Characterize the electronic properties and distribution of electrons in a molecule. researchgate.net | Important for modeling electrostatic and hydrogen bonding interactions, which are key for the 1-amine and ring nitrogens. researchgate.net |

| Steric / Geometric | Molecular volume, Surface area, Sterimol parameters | Describe the three-dimensional size and shape of the molecule. nih.govresearchgate.net | Crucial for understanding how substituents, like the C-6 tert-butyl group, fit into a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the molecule's lipophilicity. researchgate.net | Important for predicting membrane permeability and hydrophobic interactions within the binding pocket. |

| Quantum-Mechanical | Polarizability, Electronegativity | Calculated using quantum chemistry methods to provide more precise electronic information. researchgate.nettbzmed.ac.ir | Helps to understand the effects of aromatic nitrogens and functional groups on the activity of naphthyridine compounds. researchgate.net |

These descriptors are calculated using specialized software, and various statistical methods, such as genetic algorithms or stepwise selection, are used to choose the most relevant set for model building. nih.gov

Model Development and Validation Strategies

Once descriptors are selected, a mathematical model is developed to correlate them with biological activity (often expressed as pIC50). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tbzmed.ac.irnih.gov

Validation is a critical step to ensure that the developed QSAR model is robust, reliable, and has predictive power for new, untested compounds. basicmedicalkey.comresearchgate.net Both internal and external validation strategies are employed.

Internal Validation: This method assesses the stability and robustness of the model using the same dataset it was trained on. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound, rebuilds the model, and predicts the activity of the removed compound. researchgate.net The quality of the internal validation is often judged by the cross-validated correlation coefficient (q²).

External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is split into a training set (to build the model) and a test set (which is not used in model development). The model's ability to accurately predict the activities of the compounds in the test set is then evaluated. basicmedicalkey.com Key statistical parameters include the predictive correlation coefficient (R²pred). mdpi.com

Interactive Table 2: Example of Validation Parameters from a 2D-QSAR Study on Naphthyridine Derivatives

| Model Type | R² (Training Set) | q² (LOO Cross-Validation) | R² (Test Set) | Reference |

| Stepwise-MLR | 0.848 | Not Reported | 0.521 | researchgate.nettbzmed.ac.ir |

| Consensus Stepwise-MLR | 0.862 | Not Reported | 0.651 | researchgate.nettbzmed.ac.ir |

| GAPLS-MLR | 0.709 | Not Reported | 0.502 | researchgate.nettbzmed.ac.ir |

| Consensus GAPLS-MLR | 0.751 | Not Reported | 0.775 | researchgate.nettbzmed.ac.ir |

Note: R² represents the coefficient of determination for the training set, q² is the cross-validated R² from leave-one-out validation, and R² (Test Set) is the predictive R² for the external test set. Higher values generally indicate a more robust and predictive model.

Through rigorous development and validation, QSAR models for 2,7-naphthyridine derivatives can serve as powerful tools for the rational design of new compounds with optimized biological activity. researchgate.net

Predictive Capabilities for Novel Analogues

The development of novel analogues based on the 2,7-naphthyridine scaffold is significantly accelerated by the use of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models. These computational tools establish a mathematical correlation between the chemical structures of compounds and their biological activities. For naphthyridine derivatives, 2D-QSAR models have been successfully generated to predict inhibitory activities against various biological targets, such as HIV-1 integrase. tbzmed.ac.irresearchgate.net

These models utilize a range of molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to build a predictive equation. Key descriptors often include those related to polarizability, electronegativity, and the presence of specific functional groups, such as aromatic nitrogens, which are crucial for the activity of naphthyridine compounds. tbzmed.ac.irresearchgate.net By analyzing these relationships, researchers can forecast the biological activity of newly designed, unsynthesized analogues.

The predictive power of these models is assessed by statistical metrics such as the coefficient of determination for training (R²) and test (R² test) sets. For instance, various QSAR models for naphthyridine derivatives have shown strong predictive capabilities with high R² values. tbzmed.ac.irresearchgate.net This indicates a robust correlation between the structural descriptors and the observed biological activity, allowing for the efficient virtual screening and prioritization of novel analogues for synthesis.

| Model Type | R² (Training Set) | R² (Test Set) | Key Descriptors | Predicted Activity |

| Stepwise-MLR | 0.848 | 0.521 | Quantum & Molecular Mechanical | pIC₅₀ |

| Consensus Stepwise-MLR | 0.862 | 0.651 | Quantum & Molecular Mechanical | pIC₅₀ |

| GAPLS-MLR | 0.709 | 0.502 | Quantum & Molecular Mechanical | pIC₅₀ |

| Consensus GAPLS-MLR | 0.751 | 0.775 | Quantum & Molecular Mechanical | pIC₅₀ |

| This table illustrates the statistical performance of different 2D-QSAR models developed for naphthyridine derivatives, demonstrating their utility in predicting inhibitory potency (pIC₅₀). tbzmed.ac.irresearchgate.net |

Principles of Rational Design for Advanced Naphthyridine Probes

Rational design is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific biological functions based on the known structure of the biological target. rsc.orgmdpi.com For the 2,7-naphthyridine core, these principles are applied to develop advanced chemical probes with high potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities by modifying the core structure of a known active compound. uniroma1.itnih.gov The goal is to improve properties such as potency, selectivity, and pharmacokinetics, or to create a patentable new molecule. uniroma1.itresearchgate.net

Scaffold Hopping : This involves replacing the central molecular framework (the scaffold) with a structurally different one while preserving the essential three-dimensional arrangement of key binding groups. uniroma1.itnih.gov For a 2,7-naphthyridine-based compound, this could mean replacing the naphthyridine core with another bicyclic heterocycle that maintains the same vectoral presentation of substituents to the target protein.

Bioisosteric Replacement : This strategy involves substituting a specific functional group or substituent with another that has similar physical or chemical properties, leading to retained biological activity. nih.govresearchgate.net In the context of the 2,7-naphthyridine core, a bioisosteric replacement might involve swapping a functional group to improve metabolic stability or solubility without compromising target affinity. For example, in one study on a different naphthyridine series, a triazole ring was replaced with an amide group, which was found to have a limited effect on potency and allowed for more straightforward synthesis of new analogues. nih.gov

These twin methods are crucial for navigating and expanding the chemical space around the 2,7-naphthyridine scaffold to discover improved compounds. nih.gov

Fragment-Based Design Approaches

Fragment-Based Drug Design (FBDD) offers an alternative to traditional high-throughput screening. Instead of screening large, complex molecules, FBDD identifies small, low-molecular-weight compounds ("fragments") that bind weakly to the biological target. chemdiv.comnih.gov These initial fragment hits are then optimized and grown or linked together to produce a high-affinity lead compound. youtube.com

The process typically follows these steps:

Fragment Library Screening : A library of diverse, small molecules (typically with a molecular weight < 300 Da) is screened for binding to the target protein using sensitive biophysical techniques like NMR, X-ray crystallography, or surface plasmon resonance. chemdiv.com

Hit Validation : The binding of initial fragment hits is confirmed and characterized.